Cidofovir hydrate

CMV drug resistance UL97 mutation ganciclovir cross-resistance

CMV antiviral research requires a reference compound with confirmed activity against ganciclovir-resistant strains. Cidofovir hydrate (CAS 149394-66-1), the USP-recognized dihydrate crystalline form (MW 315.22), provides reproducible aqueous solubility ≥170 mg/mL at pH 6-8. • Retains full activity against UL97 phosphotransferase mutants (IC50 ≤3 μM) where ganciclovir fails. • Intracellular cidofovir diphosphate t½ of 17-65 h enables weekly dosing protocols. • Broad-spectrum coverage across five DNA virus families for multi-virus screening panels.

Molecular Formula C8H16N3O7P
Molecular Weight 297.20 g/mol
CAS No. 149394-66-1
Cat. No. B1662466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidofovir hydrate
CAS149394-66-1
Synonyms1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide
Molecular FormulaC8H16N3O7P
Molecular Weight297.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O
InChIInChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1
InChIKeyKLJYJZIIJLYJNN-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
Solubility=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cidofovir Hydrate (CAS 149394-66-1): A Dihydrate Acyclic Nucleoside Phosphonate for DNA Virus Research and Clinical Antiviral Procurement


Cidofovir hydrate (CAS 149394-66-1), chemically designated as 1-[(S)-3-hydroxy-2-(phosphonomethoxy)propyl]cytosine dihydrate (HPMPC), is the dihydrate crystalline form of the acyclic nucleoside phosphonate (ANP) antiviral agent cidofovir [1]. It belongs to a distinct class of broad-spectrum antiviral compounds that act as competitive inhibitors of viral DNA polymerases following intracellular conversion to cidofovir diphosphate, the active metabolite [2]. The compound is formally approved as intravenous Vistide for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, and demonstrates in vitro activity against a wide range of double-stranded DNA viruses including herpesviruses, adenoviruses, papillomaviruses, polyomaviruses, and poxviruses [1]. The dihydrate form (MW 315.22) is the USP-recognized crystalline powder used in the manufacture of the sterile injectable formulation [3].

Why Cidofovir Hydrate Cannot Be Directly Substituted by Other Anti-CMV Agents or Alternative ANP Congeners


Interchanging cidofovir hydrate with other antiviral agents within the anti-CMV or acyclic nucleoside phosphonate class is precluded by three pharmacologically irreducible differentiation axes. First, cidofovir retains full antiviral activity against the most prevalent ganciclovir-resistant CMV mutants (UL97 phosphotransferase mutants), whereas ganciclovir loses efficacy entirely against these strains [1]. Second, the active intracellular metabolite cidofovir diphosphate exhibits a biphasic elimination half-life (17–65 hours, with a phosphocholine adduct extending to ~87 hours), which fundamentally alters the achievable dosing interval compared with ganciclovir (ganciclovir-triphosphate intracellular t½: 6–24 hours) and foscarnet [2]. Third, the dihydrate crystal form (CAS 149394-66-1) possesses distinct physicochemical properties—including pH-dependent aqueous solubility ≥170 mg/mL—that differ markedly from the anhydrous free acid (CAS 113852-37-2; water solubility <1 mg/mL at 25°C), directly impacting formulation development and in vitro experimental reproducibility [3]. These non-interchangeable characteristics are quantified in the evidence sections below.

Quantitative Differentiation Evidence for Cidofovir Hydrate: Comparator-Anchored Data Supporting Scientific Selection


Cidofovir Retains Potency Against Ganciclovir-Resistant CMV Strains Bearing UL97 Phosphotransferase Mutations

In a direct head-to-head in vitro susceptibility comparison of 57 clinical CMV isolates, cidofovir (CDF) retained activity against ganciclovir (GCV)-resistant strains harboring UL97 phosphotransferase mutations, the most common clinical resistance mechanism. For 34 CDF-naive strains susceptible to GCV, the CDF IC50 range was 0.2–2.6 μM. For seven GCV-resistant strains with low-level resistance (GCV IC50 < 30 μM), CDF IC50 values remained ≤3 μM. Only three of five strains with high-level GCV resistance (GCV IC50 ≥ 30 μM) showed elevated CDF IC50 values (≥6 μM), and these were associated with DNA polymerase (UL54) mutations causing cross-resistance rather than isolated UL97 mutations [1]. The prescribing information further confirms that the majority of GCV-resistant clinical isolates are UL97 mutants and remain susceptible to cidofovir [2].

CMV drug resistance UL97 mutation ganciclovir cross-resistance antiviral susceptibility testing

Cidofovir Dihydrate (CAS 149394-66-1) Exhibits >170-Fold Higher Aqueous Solubility Than the Anhydrous Free Acid Form (CAS 113852-37-2)

The dihydrate crystalline form of cidofovir (CAS 149394-66-1) demonstrates an aqueous solubility of ≥170 mg/mL at pH 6–8 per USP monograph specifications [1]. In contrast, the anhydrous cidofovir free acid (CAS 113852-37-2) exhibits aqueous solubility of <1 mg/mL at 25°C . This represents a >170-fold solubility advantage for the dihydrate form under physiologically and pharmaceutically relevant pH conditions. The dihydrate's log P (octanol/aqueous buffer, pH 7.1) is −3.3, and it is supplied as a white crystalline powder with molecular weight 315.22 (279.19 for the anhydrous moiety) [1]. The solubility is pH-dependent; at neutral unbuffered water (25°C), the measured solubility of the hydrate is approximately 4 mg/mL (12.68 mM) per vendor batch testing, still at least 4-fold higher than the anhydrous form .

cidofovir formulation hydrate vs anhydrous solubility preformulation development CAS 149394-66-1 physicochemical properties

Intracellular Half-Life of Cidofovir Diphosphate Enables Once-Weekly to Biweekly Dosing Versus Daily Administration Required for Ganciclovir and Foscarnet

Following intravenous administration, cidofovir undergoes intracellular phosphorylation to its active diphosphate metabolite, which is eliminated with a biphasic intracellular half-life of approximately 17–65 hours, with a cidofovir phosphate-choline adduct exhibiting a terminal half-life of ~87 hours [1]. This prolonged intracellular persistence of the active antiviral species directly enables the clinical dosing schedule of 5 mg/kg IV once weekly for two weeks (induction) followed by 5 mg/kg once every two weeks (maintenance) [2]. In comparison, ganciclovir-triphosphate has an intracellular half-life of 6–24 hours (HCMV-infected cells) to ~18 hours (HSV-infected cells), necessitating twice-daily IV dosing (5 mg/kg BID) for induction and once-daily for maintenance [3]. Foscarnet, which does not require intracellular activation, is administered every 8 hours (60 mg/kg) or every 12 hours (90 mg/kg) during induction due to its short plasma half-life [4]. Over a 14-day induction period, cidofovir requires 2 infusion events versus 28 for IV ganciclovir or 42–84 for IV foscarnet.

cidofovir pharmacokinetics intracellular half-life dosing interval comparison CMV retinitis maintenance therapy

Cidofovir Exhibits a Broader Spectrum of Anti-DNA Virus Activity Among Marketed Acyclic Nucleoside Phosphonates Compared With Adefovir and Tenofovir

Among the three marketed acyclic nucleoside phosphonates, cidofovir possesses the broadest spectrum of activity against double-stranded DNA viruses. The authoritative 2003 Clinical Microbiology Reviews analysis by De Clercq documents that cidofovir (HPMPC) is active against herpesviruses (HSV-1, HSV-2, VZV, CMV, EBV, HHV-6, HHV-7, HHV-8), polyomaviruses, papillomaviruses, adenoviruses, and poxviruses (variola, cowpox, vaccinia, molluscum contagiosum, orf) [1]. By comparison, adefovir (PMEA) is active against herpesviruses, hepadnaviruses (HBV), and retroviruses (HIV-1, HIV-2), while tenofovir (PMPA) is active against hepadnaviruses and retroviruses but lacks clinically meaningful activity against herpesviruses, adenoviruses, papillomaviruses, and poxviruses [1]. The Cundy 1999 pharmacokinetic review corroborates this differential spectrum: cidofovir has broad activity against herpesviruses, papillomaviruses, and poxviruses, whereas adefovir has potent activity against retroviruses and certain DNA viruses including herpesviruses and hepadnaviruses [2]. In vitro EC50 values for cidofovir span 0.1–0.5 μM across HCMV, HSV-1, HSV-2, adenovirus type 5, and vaccinia virus, with a selectivity index (CC50/EC50) exceeding 300 for HCMV in human fibroblast cells [3].

broad-spectrum antiviral acyclic nucleoside phosphonate DNA virus coverage cidofovir vs adefovir vs tenofovir

Cidofovir Diphosphate Inhibits Viral DNA Polymerases at 8- to 600-Fold Lower Concentrations Than Human Cellular DNA Polymerases Alpha, Beta, and Gamma

Biochemical selectivity data from the cidofovir USP monograph establish that cidofovir diphosphate, the active intracellular metabolite, inhibits herpesvirus DNA polymerases at concentrations 8- to 600-fold lower than those required to inhibit human cellular DNA polymerases alpha, beta, and gamma [1]. This differential inhibition underlies the therapeutic window of cidofovir: the compound preferentially terminates viral DNA chain elongation while largely sparing host DNA replication. In cell-based assays, this selectivity translates to a CC50 exceeding 100 μM in human fibroblast (HFF), Vero, and HeLa cells, compared with EC50 values of 0.1–0.5 μM against HCMV, HSV-1, HSV-2, adenovirus, and vaccinia virus, yielding selectivity indices (CC50/EC50) of >200 to >1,000 depending on the virus–cell system [2]. In a cell-free enzymatic assay, cidofovir diphosphate inhibits HCMV DNA polymerase with a Ki of 0.05 μM, competing with the natural substrate deoxycytidine triphosphate (dCTP) [2]. Ganciclovir-triphosphate, by comparison, also requires the viral UL97 kinase for selective activation in infected cells, but its selectivity is contingent on viral kinase expression; cidofovir's phosphonate moiety bypasses the need for viral kinase-dependent monophosphorylation, providing a mechanistically distinct and more consistently selective activation pathway [3].

viral DNA polymerase selectivity cidofovir diphosphate host polymerase discrimination therapeutic index

Procurement-Relevant Application Scenarios for Cidofovir Hydrate Based on Verified Differentiation Evidence


Second-Line CMV Antiviral Susceptibility Testing and Resistance Surveillance Panels

Clinical virology laboratories constructing CMV drug resistance testing panels should include cidofovir hydrate as the reference compound for evaluating UL97-mutant, ganciclovir-resistant clinical isolates. As demonstrated by Houhou-Fidouh et al. (1998), cidofovir retains activity (IC50 ≤3 μM) against the most prevalent GCV-resistant genotype (UL97 phosphotransferase mutants) while GCV loses all measurable activity [1]. Incorporating cidofovir hydrate into phenotypic susceptibility assays enables discrimination between UL97-only mutants (cidofovir-susceptible) and dual UL97/UL54 mutants (cidofovir cross-resistant), providing clinically actionable resistance stratification that cannot be achieved with ganciclovir or foscarnet alone. The dihydrate form (CAS 149394-66-1) with its defined solubility profile (≥170 mg/mL at pH 6–8) ensures reproducible stock solution preparation for standardized susceptibility testing protocols [2].

Broad-Spectrum Anti-DNA Virus Reference Standard for Academic Antiviral Screening Programs

Academic or contract research organizations conducting phenotypic screening against diverse DNA virus families benefit from cidofovir hydrate as a positive control compound with the broadest validated spectrum among marketed ANPs. Per the De Clercq 2003 Clin Microbiol Rev analysis, cidofovir uniquely covers five DNA virus families (Herpesviridae, Adenoviridae, Papillomaviridae, Polyomaviridae, and Poxviridae) compared with three for adefovir and two for tenofovir [3]. Using cidofovir hydrate as a single broad-spectrum reference standard reduces the number of control compounds required in multi-virus screening panels and enables direct potency comparisons (EC50 range 0.1–0.5 μM) across divergent viral polymerases [4]. The phosphonate-dependent activation mechanism that bypasses viral kinase requirements further ensures consistent intracellular activation across different virus–host cell systems, a property that nucleoside analogs like ganciclovir cannot guarantee in kinase-deficient cellular contexts [5].

Preformulation and Injectable Product Development Requiring Defined Hydrate Stoichiometry

Pharmaceutical development teams formulating intravenous cidofovir products must specify the dihydrate form (CAS 149394-66-1) rather than the anhydrous free acid (CAS 113852-37-2) to ensure reproducible dissolution and solution stability during manufacture. The USP monograph establishes the aqueous solubility specification of ≥170 mg/mL at pH 6–8 for the dihydrate, which enables the commercial 75 mg/mL sterile injectable formulation [2]. Procurement of anhydrous cidofovir (water solubility <1 mg/mL at 25°C) would result in dissolution failure under standard formulation conditions . The defined hydrate stoichiometry (2 H2O; MW 315.22 vs. 279.19 anhydrous) is also critical for accurate potency calculations in batch release testing and stability studies, where the 12.9% mass contribution of water of crystallization must be accounted for in assay normalization [2].

Therapeutic Settings Requiring Reduced Infusion Frequency and Central Venous Catheter Avoidance

Hospital pharmacy and therapeutics committees evaluating formulary additions for CMV retinitis treatment should weigh cidofovir's once-weekly induction and biweekly maintenance dosing schedule against the daily infusion requirements of ganciclovir (BID induction, QD maintenance) and foscarnet (q8h–q12h induction, QD maintenance) [6]. The pharmacokinetic basis for this dosing advantage—cidofovir diphosphate intracellular half-life of 17–65 hours versus ganciclovir-triphosphate half-life of 6–24 hours—means cidofovir-treated patients can avoid the insertion and maintenance of indwelling central venous catheters required for daily IV ganciclovir or foscarnet administration, with associated reductions in catheter-related bloodstream infection risk and home nursing resource utilization [7]. This operational advantage is particularly relevant for healthcare systems managing immunocompromised patient populations where prolonged daily infusion access represents a quantifiable morbidity and cost burden.

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